molecular formula C15H20FNO2 B5146353 ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate

ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate

Cat. No. B5146353
M. Wt: 265.32 g/mol
InChI Key: ZJMWYJHDDYIQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate, also known as EF-PAC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.

Mechanism of Action

Ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate works by binding to and inhibiting the activity of Kv1.3 potassium channels, which are found primarily in T cells and neurons. By selectively inhibiting these channels, this compound can help researchers better understand their role in various diseases and potentially lead to the development of new treatments.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of T cell activation and the modulation of neuronal excitability. It has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate for lab experiments is its selectivity for Kv1.3 potassium channels, which allows researchers to specifically target these channels without affecting other channels or receptors. However, this compound is a relatively new compound and more research is needed to fully understand its limitations and potential side effects.

Future Directions

There are a number of potential future directions for research involving ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate. One area of interest is the development of new treatments for neurological disorders, such as multiple sclerosis and epilepsy, which may be related to Kv1.3 potassium channel activity. Another potential direction is the use of this compound as a tool for studying the role of these channels in various diseases and physiological processes. Additionally, further research is needed to fully understand the limitations and potential side effects of this compound, as well as its potential for use in clinical settings.

Synthesis Methods

Ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with 3-fluorobenzyl chloride, followed by the addition of ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl 1-(3-fluorobenzyl)-3-piperidinecarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel in neurons, which can help researchers better understand the role of these channels in various neurological disorders.

properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMWYJHDDYIQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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